Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Description
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (CAS: 502184-51-2) is a heterocyclic organic compound with the molecular formula C₆H₅Cl₂N₃O₂ and a molecular weight of 222.03 g/mol . It serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs) . The compound features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, an amino group at position 5, and a methyl ester at position 2. Its reactivity in nucleophilic aromatic substitution (SNAr) reactions makes it valuable for functionalization, such as coupling with amines or click chemistry reagents .
Properties
IUPAC Name |
methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKZBDOQIWZNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291861 | |
| Record name | methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502184-51-2 | |
| Record name | methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives followed by esterification. One common method involves the reaction of 5-amino-2,6-dichloropyrimidine with methanol in the presence of a catalyst to form the methyl ester. The reaction conditions often include the use of an acid catalyst and heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the compound into different amine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions with water or alcohols are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include nitro derivatives and different amine derivatives.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate, a chemical compound with the CAS number 502184-51-2, has applications in organic synthesis . Specifically, it can be used as a building block for creating various pyrimidine derivatives, which are significant in medicinal chemistry .
Synthesis of Pyrimidine Derivatives
- Preparation Method for 4-amino-6-alkoxyl pyrimidine compounds A preparation method for 4-amino-6-alkoxyl pyrimidine compounds, uses 4,6-dichloropyrimidine compounds and involves atmospheric-pressure ammonolysis or aminolysis to obtain 4,6-dichloropyrimidine compounds. These compounds are then mixed with alcohol compounds and an alkaline catalyst to perform a reflux reaction. The resulting reaction solution is treated to obtain the 4-amino-6-alkoxyl pyrimidine compounds .
Potential Applications
Due to the pyrimidine core's presence, this compound may be useful in creating compounds with diverse biological activities :
Mechanism of Action
The mechanism of action of Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, contributing to its potential anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
CAS : 54368-62-6
Molecular Formula : C₇H₇Cl₂N₃O₂
Molecular Weight : 236.06 g/mol
Key Differences:
Functional Impact :
Other Dichloropyrimidine Derivatives
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate
Key Features :
- Incorporates a tert-butyl carbamate group, which acts as a protecting group for amines.
4,6-Dichloropyrimidin-2(1H)-one
Key Features :
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
- SNAr Reactions: The electron-withdrawing chlorine atoms activate the pyrimidine ring for nucleophilic attack. The amino group at position 5 donates electrons, further directing substitutions to positions 2 and 6 .
- PROTAC Synthesis : Used to create Chk1-targeting PROTACs via sequential SNAr reactions and click chemistry (e.g., coupling with thalidomide-PEG conjugates) .
Biological Activity
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHClNO and a molecular weight of approximately 220.05 g/mol. The structural features include:
- Amino group at the 5-position
- Chlorine atoms at the 2 and 6-positions
- Carboxylate group at the 4-position, methyl esterified
These functional groups contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The presence of both amino and chlorine groups is hypothesized to enhance its interaction with microbial targets, potentially disrupting their cellular functions.
Anticancer Potential
Some studies suggest that this compound may have anticancer properties. Its structural similarity to other known anticancer agents allows for potential exploration in cancer therapeutics. The binding affinity with specific biological targets such as enzymes involved in cell proliferation is under investigation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the comparison with similar compounds:
| Compound Name | Structure Characteristics | Similarity Factor |
|---|---|---|
| Methyl 6-amino-2-chloropyrimidine-4-carboxylate | Amino group at the 6-position | 0.90 |
| Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | Ethyl ester instead of methyl | 0.89 |
| Methyl 2,6-dichloropyrimidine-4-carboxylate | Dichloro substitution | 0.89 |
| Methyl 5-chloro-2-pyrimidinecarboxylic acid | Chlorine substitution at different positions | 0.88 |
This table highlights how variations in functional groups affect biological activity and reactivity profiles.
Antimicrobial Studies
In a study examining the antimicrobial efficacy of pyrimidine derivatives, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
Anticancer Research
Another study focused on the compound's ability to inhibit cancer cell proliferation. Preliminary results indicated that it could induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further investigations are necessary to elucidate the precise mechanisms involved.
Q & A
Basic: What are the standard synthetic routes for Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?
Answer:
The compound is synthesized via nucleophilic amination of methyl 2,6-dichloropyrimidine-4-carboxylate (Scheme 1 in ). Key steps include:
- Amination: Reaction with ammonia or ammonium hydroxide under controlled temperature (60–80°C) in polar aprotic solvents (e.g., DMF). Excess ammonia (2–3 eq) ensures complete substitution at the 5-position.
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.
- Optimization: Yield improvements (70–85%) are achieved by inert atmosphere (N₂/Ar) to prevent oxidation of the amino group. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) or HPLC (C18 column, retention time ~8.2 min). Contaminants like 2,6-dichloro derivatives are minimized by strict stoichiometric control .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Pyrimidine protons appear as doublets at δ 8.2–8.5 ppm (C2-H and C6-H). The amino group (C5-NH₂) shows broad singlet at δ 6.0–6.5 ppm.
- ¹³C NMR: Carbonyl (C=O) at ~165 ppm; pyrimidine carbons at 155–160 ppm (C2/C6) and 110–115 ppm (C5).
- X-ray Crystallography: SHELXL ( ) resolves bond lengths (C-Cl: ~1.73 Å; C-NH₂: ~1.34 Å) and confirms regiochemistry. Data collection at 100 K reduces thermal motion artifacts.
- Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 222.0 (theoretical 222.03) with isotopic Cl patterns .
Advanced: How do electronic effects of the amino and chloro substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Electron-Withdrawing Effects: Chloro groups at C2/C6 activate the pyrimidine ring for nucleophilic substitution (σ* orbitals lower LUMO energy).
- Amino Group Resonance: The C5-NH₂ donates electron density via resonance, directing electrophiles to C4 (ester) or C2/C6 (Cl).
- DFT Modeling: B3LYP/6-31+G* calculations ( ) predict transition states for Suzuki coupling at C2 (Eₐ = 25 kcal/mol) vs. C6 (Eₐ = 28 kcal/mol). Experimental validation uses Pd(PPh₃)₄/Na₂CO₃ in THF/water .
Advanced: What strategies resolve contradictions in reported catalytic systems for amination of dichloropyrimidine precursors?
Answer:
- Catalyst Screening: Compare CuI/1,10-phenanthroline (70% yield) vs. Pd₂(dba)₃/Xantphos (85% yield) under identical conditions.
- Design of Experiments (DoE): Vary temperature (40–100°C), solvent (DMF vs. DMSO), and ammonia concentration to identify optimal parameters.
- Kinetic Analysis: Arrhenius plots reveal activation energy discrepancies (e.g., 15 kcal/mol for Cu vs. 12 kcal/mol for Pd systems) .
Basic: What are the stability considerations for storing this compound, and how should degradation be monitored?
Answer:
- Storage: Store at –20°C under argon in amber vials. Avoid moisture (hygroscopic) and light (prevents NH₂ oxidation).
- Degradation Pathways: Hydrolysis of the methyl ester (t₁/₂ = 14 days in aqueous pH 7.4) and Cl displacement by OH⁻.
- Monitoring: Weekly HPLC analysis (C18, 0.1% TFA in water/acetonitrile). Degradation products include 5-amino-2,6-dihydroxypyrimidine-4-carboxylic acid (retention time ~5.8 min) .
Advanced: How can computational modeling predict the bioactivity of this compound derivatives as enzyme inhibitors?
Answer:
- Molecular Docking: AutoDock Vina models binding to GABA-AT ( ). The chloro groups form halogen bonds with Lys329 (ΔG = –9.2 kcal/mol).
- MD Simulations: AMBER-ff14SB assesses binding stability (RMSD < 2.0 Å over 100 ns).
- QSAR Models: Hammett constants (σₚ = +0.23 for Cl) correlate with IC₅₀ (R² = 0.89) for kinase inhibition .
Advanced: What analytical challenges arise in distinguishing positional isomers of this compound derivatives?
Answer:
- Chromatographic Separation: Use HILIC columns (2.6 μm particle size) with 10 mM ammonium formate (pH 3.0) in acetonitrile/water. Isomers elute at 12.1 min (2,6-dichloro) vs. 13.5 min (2,4-dichloro).
- High-Resolution MS: Exact mass (222.0290) distinguishes from 2,4-dichloro isomer (same nominal mass but different isotopic pattern).
- NOESY NMR: Correlates H5-NH₂ with H4-COOCH₃ to confirm regiochemistry .
Basic: What are the key safety protocols for handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions.
- Spill Management: Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite.
- Waste Disposal: Collect in halogenated waste containers; incinerate at >1200°C to avoid dioxin formation .
Advanced: How does steric hindrance from the methyl ester group affect nucleophilic aromatic substitution (SNAr) reactions?
Answer:
- Steric Effects: The ester group at C4 reduces SNAr rates at C2/C6 by 30% compared to unsubstituted analogs (kinetic studies in DMSO at 80°C).
- Computational Evidence: NCI plots (Non-Covalent Interaction) show steric clashes between the ester and incoming nucleophiles (e.g., NH₃).
- Mitigation: Use bulky bases (DBU) to deprotonate NH₃ and enhance nucleophilicity .
Advanced: What mechanistic insights explain contradictory reports on the compound’s stability under acidic vs. basic conditions?
Answer:
- Acidic Hydrolysis: Protonation of the pyrimidine ring accelerates ester hydrolysis (k = 0.05 min⁻¹ in 1 M HCl).
- Basic Conditions: OH⁻ attacks Cl substituents (k = 0.02 min⁻¹ in 1 M NaOH), competing with ester saponification.
- pH-Dependent Studies: Stability maxima at pH 5–6 (half-life >30 days). Contradictions arise from differing buffer systems (phosphate vs. acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
